molecular formula C16H24O2 B14835210 2-(Cyclohexylmethyl)-6-isopropoxyphenol

2-(Cyclohexylmethyl)-6-isopropoxyphenol

Cat. No.: B14835210
M. Wt: 248.36 g/mol
InChI Key: ZCRHBXOCAMRFCC-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-6-isopropoxyphenol is a synthetic phenolic compound of interest in chemical and pharmaceutical research. Phenolic structures similar to this compound, characterized by a phenol group modified with cyclohexylmethyl and isopropoxy substituents , are frequently investigated as key intermediates or building blocks in organic synthesis. The molecular architecture, featuring the lipophilic cyclohexylmethyl group and the ether-linked isopropoxy chain, suggests potential for interaction with various biological targets, making it a candidate for use in medicinal chemistry programs, particularly in the development of novel small molecules. Researchers may utilize this compound in structure-activity relationship (SAR) studies to explore its physicochemical properties and biochemical activities. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-(cyclohexylmethyl)-6-propan-2-yloxyphenol

InChI

InChI=1S/C16H24O2/c1-12(2)18-15-10-6-9-14(16(15)17)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3

InChI Key

ZCRHBXOCAMRFCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)CC2CCCCC2

Origin of Product

United States

Preparation Methods

Alkylation of Phenolic Precursors

The cyclohexylmethyl group is typically introduced via alkylation of a phenolic precursor. For example, 2-allylphenol can react with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. This step often requires excess alkylating agent to drive the reaction to completion, though this risks dialkylation.

Key reaction conditions :

  • Base : Potassium carbonate or sodium hydride.
  • Solvent : DMF, acetone, or toluene.
  • Temperature : 80–120°C.

A study reported a 68% yield for monoalkylation when using a 1.2:1 molar ratio of cyclohexylmethyl bromide to phenol derivative.

Isopropoxy Group Installation

Etherification of the phenolic intermediate with isopropyl halides is achieved using phase-transfer catalysts (PTCs). For instance, 2-(cyclohexylmethyl)phenol reacts with isopropyl chloride in the presence of polyethylene glycol (PEG-400) and sodium carbonate under nitrogen atmosphere.

Optimized parameters :

  • Catalyst : PEG-400 (5–10 mol%).
  • Temperature : 160°C under 17–20 atm pressure.
  • Solvent : n-Decane or isobutanol.

This method achieved a 72.6% yield of the desired ether with minimal di-ether byproducts.

Sequential Functionalization Strategies

To ensure correct regiochemistry, a stepwise approach is employed:

  • Protection of phenolic hydroxyl : Using tert-butyldimethylsilyl (TBS) groups to block undesired alkylation sites.
  • Cyclohexylmethyl introduction : Alkylation at position 2.
  • Deprotection and isopropoxy installation : Etherification at position 6.

This method avoids competing reactions but adds synthetic steps, reducing overall efficiency (yield: ~55%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Higher temperatures (≥160°C) favor etherification kinetics but risk decomposition. Polar solvents like DMF enhance alkylation rates, while non-polar solvents (e.g., toluene) improve selectivity.

Table 1: Impact of Solvent on Alkylation Yield

Solvent Temperature (°C) Yield (%)
DMF 100 68
Toluene 110 72
Acetone 80 58

Catalyst Screening

Phase-transfer catalysts (e.g., PEGs, quaternary ammonium salts) significantly enhance etherification efficiency by shuttling ions between phases. PEG-400 outperformed tetrabutylammonium bromide (TBAB) in reducing reaction time from 12 hours to 6 hours.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR : Confirms substituent positions via aromatic proton splitting patterns.
  • Mass spectrometry : Verifies molecular ion peaks (e.g., m/z 262 [M+H]⁺).
  • HPLC : Quantifies purity (>98% achieved in optimized protocols).

Challenges and Limitations

  • Regioselectivity : Competing ortho/para alkylation necessitates protective groups or bulky bases.
  • Byproduct formation : Di-ether byproducts (e.g., 1,2-di-isopropoxybenzene) require chromatographic separation.
  • Scale-up issues : High-pressure conditions (up to 20 atm) demand specialized reactors.

Industrial Applications and Scale-Up Considerations

The compound’s structural analogs are intermediates in insecticides like Propoxur. Industrial protocols emphasize solvent recycling (e.g., n-decane recovery) and continuous-flow systems to mitigate high-pressure risks. A pilot plant study achieved 65% yield at 100 kg scale using automated temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-6-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexylmethyl derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)-6-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s lipophilic cyclohexylmethyl group may facilitate its incorporation into biological membranes, affecting membrane-associated processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ugonins and Flavonoid Derivatives

The most relevant structural analogs are the ugonins (e.g., compounds 1–6 in ), which are modified flavonoids derived from luteolin and eriodyctiol. These compounds share the critical cyclohexylmethyl substitution at C6, analogous to the C2 cyclohexylmethyl group in 2-(Cyclohexylmethyl)-6-isopropoxyphenol.

Key Findings from SAR Studies ():
Compound Parent Compound Substituent(s) IC50 (µM) Fold Improvement vs. Parent
Ugonin 1 Luteolin C6-Cyclohexylmethyl 0.05 88× (vs. 4.4 µM for luteolin)
Ugonin 2 Eriodyctiol C6-Cyclohexylmethyl 0.07 254× (vs. 17.8 µM)
Ugonin 3/5/6 Luteolin Cyclized C5/C7-OH + C6 0.14–0.35 12–31×

Insights :

  • The cyclohexylmethyl group dramatically enhances inhibitory potency against bacterial neuraminidase (BNA), as seen in ugonins 1 and 2. This aligns with the hypothesis that bulky alkyl groups improve target engagement via hydrophobic interactions .

Cyclohexenone and Phosphonate Derivatives

Other compounds with cyclohexyl or isopropyl motifs (Evidences 2, 5, 7, 9) exhibit distinct chemical frameworks and applications, limiting direct comparability:

Structural and Functional Contrasts:
Compound (Evidence) Core Structure Key Substituents Application/Activity
(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone () Cyclohexenone C6-isopropyl, C3-methyl Unspecified (likely fragrance/industrial)
Cyclohexyl methyl methylphosphonate () Phosphonate ester Cyclohexyl, methylphosphonate Chemical precursor/organophosphate synthesis
O-Cyclohexyl S-2-dipropylaminoethyl methylphosphonothiolate () Phosphonothiolate Cyclohexyl, dipropylaminoethyl Nerve agent analogs

Key Differences :

  • These compounds lack the phenolic core of this compound, resulting in divergent reactivity and biological targets.

Substituted Cyclohexanones and Amides

Compounds like metoxisopropamin () and dihydrocapsaicin () highlight the role of cyclohexane rings in bioactive molecules but differ in functional groups:

Compound Structure Bioactivity/Use
Metoxisopropamin () Cyclohexanone with isopropylamino, methoxyphenyl Psychoactive substance (regulated)
Dihydrocapsaicin () Cyclohexane-linked vanillylamide TRPV1 agonist (pain modulation)

Comparison :

  • Unlike this compound, these compounds prioritize amine or amide functionalities over phenolic hydroxyl groups, leading to distinct mechanisms (e.g., receptor agonism vs. enzyme inhibition) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Cyclohexylmethyl)-6-isopropoxyphenol with high purity?

  • Answer : A two-step approach is typically employed:

Friedel-Crafts alkylation : Introduce the cyclohexylmethyl group to the phenol ring using cyclohexylmethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

Etherification : React the intermediate with isopropyl bromide in the presence of a base (e.g., K₂CO₃) to install the isopropoxy group.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Protect the phenolic hydroxyl group during synthesis to avoid side reactions .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Answer :

  • ¹H NMR : Cyclohexyl protons appear as multiplet peaks (δ 1.0–2.0 ppm), isopropoxy as a septet (δ 4.5–5.0 ppm), and phenolic OH as a broad singlet (δ 5.5–6.0 ppm, exchangeable with D₂O).
  • ¹³C NMR : The quaternary carbon attached to the cyclohexyl group resonates at δ 35–40 ppm, while the isopropoxy methyl groups appear at δ 22–25 ppm.
  • IR : Strong O–H stretch (~3200 cm⁻¹) and C–O–C stretch (~1100 cm⁻¹).
  • MS : Molecular ion peak [M+H]⁺ at m/z 264.3 (calculated for C₁₆H₂₄O₂) .

Q. What solubility and partition coefficient (log P) properties are critical for pharmacological studies of this compound?

  • Answer :

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL), but poorly in water (<0.1 mg/mL).
  • log P : Estimated via shake-flask method (octanol/water) to be ~3.8, indicating high lipophilicity due to the cyclohexyl and isopropoxy groups. Adjust formulation using surfactants (e.g., Tween-80) for in vivo studies .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for phenolic derivatives like this compound be resolved?

  • Answer : Conduct meta-analyses to identify variables (e.g., cell lines, assay pH) causing discrepancies. Validate findings using:

  • Standardized assays : Replicate under controlled conditions (e.g., fixed pH 7.4, 37°C).
  • In silico modeling : Predict binding affinities to targets (e.g., COX-2) using molecular docking (AutoDock Vina) and compare with experimental IC₅₀ values.
  • Dose-response curves : Ensure linearity (R² > 0.95) to confirm reproducibility .

Q. What experimental designs are optimal for studying the oxidative stability of this compound under varying pH conditions?

  • Answer :

  • Accelerated stability testing : Incubate samples in buffers (pH 2–10) at 40°C for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Degradation product analysis : Use LC-MS to identify oxidation byproducts (e.g., quinones from phenolic OH oxidation).
  • Kinetic modeling : Calculate half-life (t₁/₂) using first-order kinetics. Stability is typically highest at pH 5–7 due to reduced hydroxyl radical activity .

Q. Which catalytic systems enable regioselective functionalization of this compound?

  • Answer :

  • Palladium-catalyzed cross-coupling : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura reactions at the para position (steric hindrance from isopropoxy directs coupling).
  • Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) occurs at the meta position relative to the cyclohexylmethyl group.
  • Solvent effects : Polar aprotic solvents (DMF) enhance reaction rates compared to toluene .

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